molecular formula C8H8BrN3 B3028021 6-Bromo-3-ethylimidazo[1,2-a]pyrazine CAS No. 1464091-69-7

6-Bromo-3-ethylimidazo[1,2-a]pyrazine

Cat. No. B3028021
CAS RN: 1464091-69-7
M. Wt: 226.07
InChI Key: GRSLTRFUFZDXKV-UHFFFAOYSA-N
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Description

6-Bromo-3-ethylimidazo[1,2-a]pyrazine is a chemical compound with the formula C8H8BrN3. It is used in research and has a molecular weight of 226.07 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazine derivatives, such as this compound, has been achieved through various strategies including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .

Scientific Research Applications

  • Anti-inflammatory Activity : One study investigated the synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrazine derivatives, which are chemically related to 6-Bromo-3-ethylimidazo[1,2-a]pyrazine. These compounds showed potential as anti-inflammatory agents (Abignente et al., 1992).

  • Uterine-Relaxing and Antibronchospastic Properties : Another study synthesized imidazo[1,2-a]pyrazine derivatives demonstrating uterine-relaxing and antibronchospastic activities. This suggests potential applications in treating conditions like asthma or for use in obstetrics (Sablayrolles et al., 1984).

  • Immunomodulatory and Anticancer Activities : Some novel derivatives of this compound exhibited significant immunomodulatory and anticancer activities, particularly against colon carcinoma and hepatocellular carcinoma cells (Abdel‐Aziz et al., 2009).

  • Industrial Synthesis and Drug Development : The compound has been utilized in the development of industrial processes for drug synthesis, highlighting its importance as a scaffold in medicinal chemistry (Baenziger et al., 2017).

  • Antimicrobial Activity : N-Arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, related to this compound, showed promising antimicrobial activity. This suggests their potential use in developing new antimicrobial agents (Jyothi & Madhavi, 2019).

  • Antiproliferative Agents : Derivatives of this compound have been explored for their potential as antiproliferative agents, particularly against cancer cell lines (Gomha et al., 2015).

  • Bronchodilatory Effects : Some studies focus on the synthesis of imidazo[1,2-a]pyrazine derivatives for their bronchodilatory effects, indicating potential use in respiratory diseases (Bonnet et al., 1992).

properties

IUPAC Name

6-bromo-3-ethylimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-2-6-3-11-8-4-10-7(9)5-12(6)8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSLTRFUFZDXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2N1C=C(N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277008
Record name Imidazo[1,2-a]pyrazine, 6-bromo-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1464091-69-7
Record name Imidazo[1,2-a]pyrazine, 6-bromo-3-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1464091-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrazine, 6-bromo-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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